4-CHLORO-1-METHYL-N'~5~-{(E)-1-[3-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chloro substituent, and a thietanyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbohydrazide with 3-(3-thietanyloxy)benzaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
- 4-chloro-3-ethyl-1-methyl-N-{[4-(4-methylphenoxy)phenyl]methyl}-1H-pyrazole-5-carboxamide
Uniqueness
4-chloro-1-methyl-N’-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the thietanyloxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H15ClN4O2S |
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Molecular Weight |
350.8g/mol |
IUPAC Name |
4-chloro-2-methyl-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15ClN4O2S/c1-20-14(13(16)7-18-20)15(21)19-17-6-10-3-2-4-11(5-10)22-12-8-23-9-12/h2-7,12H,8-9H2,1H3,(H,19,21)/b17-6+ |
InChI Key |
RRPGKHRUIVVQQL-UBKPWBPPSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC(=CC=C2)OC3CSC3 |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC(=CC=C2)OC3CSC3 |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC(=CC=C2)OC3CSC3 |
Origin of Product |
United States |
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